P2Y2R/GPR17 antagonist 1, also known as Compound 14m, is a dual antagonist targeting the purinergic P2Y2 receptor and the G protein-coupled receptor GPR17. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases. The development of dual antagonists is particularly promising for addressing complex pathologies, as they can modulate multiple signaling pathways simultaneously.
The compound was synthesized based on structure-activity relationship studies that derived from suramin, a known multi-target drug. Researchers have focused on enhancing the efficacy and selectivity of antagonists for the P2Y2 and GPR17 receptors to improve therapeutic outcomes in inflammatory conditions .
P2Y2R/GPR17 antagonist 1 belongs to the class of small molecule antagonists. It specifically inhibits the activities of two receptors involved in various physiological processes, including inflammation and neurotransmission. The compound's classification as a dual antagonist positions it as a valuable candidate in pharmacological research aimed at multi-target therapies.
The synthesis of P2Y2R/GPR17 antagonist 1 involved several steps, primarily focusing on modifications of the suramin structure. The synthetic route included:
The synthesis utilized techniques such as:
The molecular formula for P2Y2R/GPR17 antagonist 1 is C19H13ClN2O6S, with a molecular weight of 432.83 g/mol. The compound features a complex structure that includes:
P2Y2R/GPR17 antagonist 1 undergoes various chemical reactions typical for small organic molecules, including:
The stability of the compound was assessed under physiological conditions, indicating that it maintains integrity during biological assays, which is crucial for its application as a therapeutic agent .
P2Y2R/GPR17 antagonist 1 functions by selectively inhibiting the P2Y2 receptor and GPR17 receptor pathways.
The inhibitory concentrations (IC50) for P2Y2R and GPR17 are reported as 3.17 µM and 1.67 µM respectively, demonstrating significant potency against both targets .
P2Y2R/GPR17 antagonist 1 has significant potential applications in scientific research and drug development:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5